molecular formula C44H49Cl2NO7 B560188 Vilanterol trifenatate CAS No. 503070-58-4

Vilanterol trifenatate

Numéro de catalogue: B560188
Numéro CAS: 503070-58-4
Poids moléculaire: 774.8 g/mol
Clé InChI: KLOLZALDXGTNQE-JIDHJSLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Vilanterol trifenatate is a selective long-acting β2-adrenergic agonist (LABA) with inherent 24-hour activity . It is 1000 and 400 fold more selective for β2 than β1 and β3 adrenoceptors, respectively .

Mode of Action

This compound’s pharmacological effect is attributable to stimulation of intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) . This increase in cAMP is associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the β2-adrenergic signaling pathway. By stimulating adenylyl cyclase, this compound increases the production of cAMP, a key secondary messenger in this pathway . The increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .

Pharmacokinetics

This compound is designed for once-daily treatment of COPD and asthma, demonstrating a significantly longer duration of action than salmeterol, with the bronchodilator effect still apparent at 22 hours . .

Result of Action

The result of this compound’s action is the relaxation of bronchial smooth muscle, which helps open up the airways and improve breathing . This is particularly beneficial for patients with chronic obstructive pulmonary disease (COPD) and asthma .

Action Environment

This is in response to the need for longer-acting β2-adrenergic agonists to overcome poor patient compliance due to the frequency of dosing regimens or complexities of drug administration .

Analyse Biochimique

Biochemical Properties

Vilanterol trifenatate interacts with β2-adrenoceptors, showing 1000 and 400 fold more selectivity for β2 than β1 and β3 adrenoceptors, respectively . It stimulates intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) .

Cellular Effects

The increase in cAMP levels caused by this compound is associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs . This results in bronchodilation and reduced inflammation, which are beneficial for patients with COPD and asthma .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with β2-adrenoceptors . The binding of this compound to these receptors triggers a cascade of events, including the activation of adenylyl cyclase and the production of cAMP .

Temporal Effects in Laboratory Settings

This compound has a faster onset of action than salmeterol, another LABA . It also demonstrated a significantly longer duration of action than salmeterol, with the bronchodilator effect still apparent at 22 hours .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with β2-adrenoceptors and the subsequent activation of adenylyl cyclase . Detailed information on the specific enzymes or cofactors that this compound interacts with in these pathways was not found in the available literature.

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with β2-adrenoceptors located on the cell membrane .

Analyse Des Réactions Chimiques

Le triféнатate de vilanterol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents bromants, les agents réducteurs et divers solvants . Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent au composé final, le triféнатate de vilanterol .

Applications de la recherche scientifique

Le triféнатate de vilanterol a de nombreuses applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé en association avec d'autres bronchodilatateurs pour la prise en charge de la MPOC et de l'asthme . En chimie, il sert de composé modèle pour l'étude des agonistes bêta2-adrénergiques à action prolongée . Ses applications en biologie comprennent la recherche sur ses effets sur les muscles lisses bronchiques et son rôle dans les voies de signalisation intracellulaire . Sur le plan industriel, le triféнатate de vilanterol est utilisé dans la formulation de produits d'inhalation pour les maladies respiratoires .

Mécanisme d'action

Le mécanisme d'action du triféнатate de vilanterol implique sa stimulation sélective des récepteurs bêta2-adrénergiques. Cette stimulation conduit à l'activation de l'adénylyl cyclase intracellulaire, qui catalyse la conversion de l'adénosine triphosphate en monophosphate cyclique-3',5'-adénosine . L'augmentation des taux de monophosphate cyclique-3',5'-adénosine entraîne la relaxation des muscles lisses bronchiques et l'inhibition de la libération de médiateurs d'hypersensibilité des mastocytes dans les poumons .

Applications De Recherche Scientifique

Asthma Management

Vilanterol trifenatate is primarily used in asthma management as part of combination therapy with fluticasone furoate. Clinical studies have demonstrated that this combination significantly improves lung function and reduces asthma exacerbations compared to placebo and other treatments.

  • A systematic review involving 14 studies with 6,641 participants showed that the combination therapy effectively reduced asthma symptoms and improved quality of life. The studies lasted between two weeks to 78 weeks, indicating sustained efficacy over time .

Chronic Obstructive Pulmonary Disease (COPD)

In COPD management, this compound has been shown to improve lung function and reduce the frequency of exacerbations. It is particularly beneficial for patients who experience persistent symptoms despite other treatments.

  • The FDA has approved this compound for long-term maintenance treatment in COPD patients. Clinical trials have demonstrated that it provides significant improvements in forced expiratory volume (FEV1) over a 24-hour period .

Safety Profile

The safety profile of this compound has been evaluated through various clinical trials. Common adverse effects include respiratory infections, headache, and pharyngitis. Notably, safety data from pediatric studies indicated no significant efficacy or safety concerns for individuals under 18 years old .

Case Study Insights

  • Efficacy in Asthma Exacerbation Trials
    • A trial assessing the time to first severe asthma exacerbation found that patients treated with the combination therapy had a statistically significant delay compared to those receiving fluticasone furoate alone .
  • Comparison with Other LABAs
    • Studies comparing this compound with other LABAs like salmeterol indicated superior efficacy in terms of duration of bronchodilation and overall symptom control .

Research Findings

Recent research has focused on the metabolomic changes associated with this compound therapy. A study highlighted significant alterations in lipidomic profiles following treatment, suggesting potential biomarkers for monitoring airway inflammation .

Data Table: Summary of Clinical Trials

Study TypePopulationDurationKey Findings
Asthma Exacerbation TrialAdults with asthmaUp to 78 weeksSignificant reduction in exacerbations; improved FEV1
COPD Management TrialAdults with COPD52 weeksEnhanced lung function; reduced hospitalizations
Pediatric Safety StudyChildren aged 12-17Variable durationsNo significant efficacy; increased risk of exacerbation compared to fluticasone alone

Activité Biologique

Vilanterol trifenatate, commonly referred to as vilanterol, is a long-acting beta-2 adrenergic agonist (LABA) that has been developed for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article provides an in-depth analysis of the biological activity of vilanterol, focusing on its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile.

Pharmacological Profile

Vilanterol exhibits a potent and selective action on the beta-2 adrenergic receptors (β2-AR), which are primarily located in bronchial smooth muscle. It has a high affinity for these receptors, comparable to salmeterol and superior to other LABAs like formoterol and indacaterol. The pharmacological effects of vilanterol are attributed to its ability to stimulate intracellular adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in the cells. This increase results in:

  • Relaxation of bronchial smooth muscle : Enhanced cAMP levels lead to bronchodilation, which alleviates symptoms of bronchospasm.
  • Inhibition of mast cell mediator release : Vilanterol reduces the release of inflammatory mediators from mast cells, contributing to its anti-inflammatory effects .

The mechanism through which vilanterol operates involves several key steps:

  • Binding to β2-AR : Vilanterol binds selectively to β2-adrenergic receptors on bronchial smooth muscle cells.
  • Activation of Adenylyl Cyclase : This binding activates adenylyl cyclase, increasing cAMP production.
  • Bronchodilation : Elevated cAMP levels cause relaxation of bronchial smooth muscle fibers, leading to bronchodilation.
  • Reduction in Inflammatory Response : By inhibiting mast cell degranulation, vilanterol reduces airway inflammation and hyperreactivity .

Clinical Efficacy

Clinical studies have demonstrated that vilanterol provides sustained bronchodilation over a 24-hour period, making it suitable for once-daily dosing. Research findings include:

  • Dose-dependent improvement in lung function : In a study involving patients with asthma, vilanterol significantly improved peak expiratory flow (PEF) rates when compared to placebo. The average increases in morning and evening PEF were statistically significant across various doses (12.5 μg, 25 μg, and 50 μg) with p-values <0.001 .
Dose (μg)Morning PEF Increase (L/min)Evening PEF Increase (L/min)
12.532.328.5
2536.233.6
5042.138.0
  • Long-term safety and tolerability : Vilanterol has been shown to be well tolerated in clinical trials with minimal adverse effects reported when used as directed .

Case Studies

Several case studies highlight the effectiveness of vilanterol in real-world settings:

  • Asthma Management : A case study reported significant improvements in lung function and quality of life in a patient with severe asthma after switching from a short-acting beta agonist (SABA) to vilanterol as part of a combination therapy regimen with fluticasone furoate.
  • COPD Treatment : Another study involving COPD patients demonstrated that vilanterol, when used in conjunction with corticosteroids, resulted in reduced exacerbation rates and improved overall lung function metrics over a six-month period .

Safety Profile

The safety profile of vilanterol is generally favorable, with common side effects including:

  • Headache
  • Pharyngitis
  • Cough

Serious adverse events are rare but can include cardiovascular effects such as increased heart rate or arrhythmias due to systemic beta-agonist activity .

Propriétés

IUPAC Name

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOLZALDXGTNQE-JIDHJSLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H49Cl2NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659232
Record name Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

774.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503070-58-4
Record name Vilanterol trifenatate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503070-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name triphenylacetic acid - 4-[(1R)-2-({6-[(2-{[(2,6-dichlorophenyl)methyl]oxy}ethyl)oxy]hexyl}amino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VILANTEROL TRIFENATATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40AHO2C6DG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.